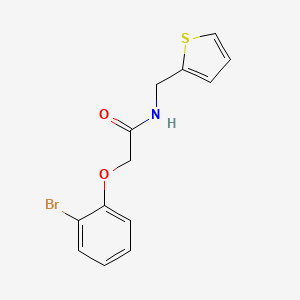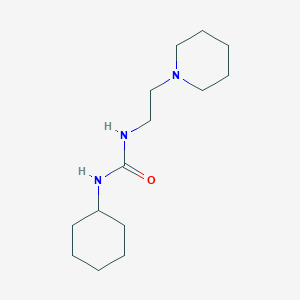METHANONE](/img/structure/B3489683.png)
[4-(3-METHOXYPHENYL)PIPERAZINO](3-PYRIDYL)METHANONE
Descripción general
Descripción
4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE: is a chemical compound that features a piperazine ring substituted with a methoxyphenyl group and a pyridylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-(3-methoxyphenyl)piperazine with 3-pyridylmethanone under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the pyridylmethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(3-hydroxyphenyl)piperazino(3-pyridyl)methanone.
Reduction: Formation of 4-(3-methoxyphenyl)piperazino(3-pyridyl)methanol.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: This compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Medicine: Due to its structural features, 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE is explored for its potential therapeutic effects, particularly in targeting neurological pathways and receptors.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents, contributing to the advancement of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases. The compound may also interact with other receptors and pathways involved in neurological functions, contributing to its overall therapeutic effects .
Comparación Con Compuestos Similares
4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE: This compound features a fluorobenzyl group instead of a methoxyphenyl group, which may alter its biological activity and pharmacokinetic properties.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their acetylcholinesterase and butyrylcholinesterase inhibitory activities, similar to 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE.
Uniqueness: 4-(3-METHOXYPHENYL)PIPERAZINOMETHANONE is unique due to its specific combination of a methoxyphenyl group and a pyridylmethanone moiety, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor makes it a valuable compound in the field of medicinal chemistry.
Propiedades
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-6-2-5-15(12-16)19-8-10-20(11-9-19)17(21)14-4-3-7-18-13-14/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGRGGHGTJJKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


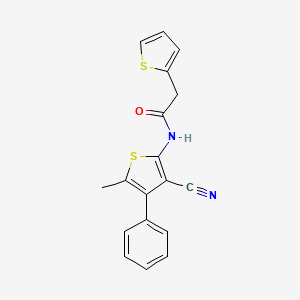
![3-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3489623.png)
![2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B3489631.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B3489638.png)
![N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B3489644.png)
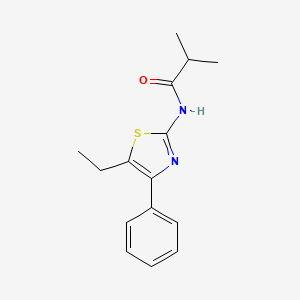
![2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B3489663.png)
![1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE](/img/structure/B3489668.png)
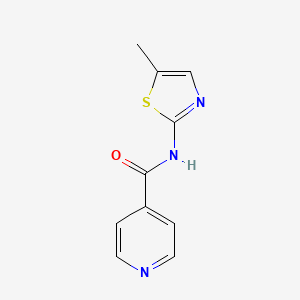
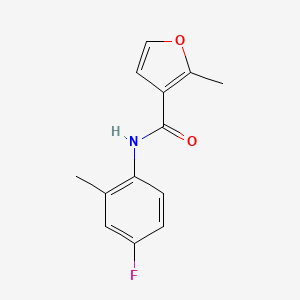
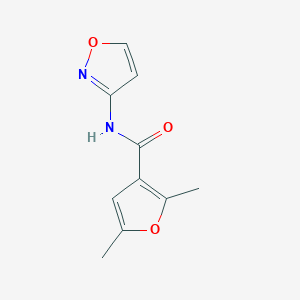
METHANONE](/img/structure/B3489686.png)
